molecular formula C7H5FN2S B1268510 2-Amino-5-fluorobenzothiazole CAS No. 20358-07-0

2-Amino-5-fluorobenzothiazole

Cat. No. B1268510
CAS RN: 20358-07-0
M. Wt: 168.19 g/mol
InChI Key: YHBIGBYIUMCLJS-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzothiazole is an organic chemical synthesis intermediate . It is used in various chemical reactions and has significant applications in research .


Synthesis Analysis

The synthesis of 2-Amino-5-fluorobenzothiazole involves complex chemical reactions. It is synthesized in laboratories and used as an intermediate in organic chemical synthesis .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-fluorobenzothiazole is C7H5FN2S . It has a molecular weight of 168.19 g/mol .


Chemical Reactions Analysis

2-Amino-5-fluorobenzothiazole is involved in various chemical reactions due to its structure and properties . It is used as an intermediate in organic chemical synthesis .


Physical And Chemical Properties Analysis

2-Amino-5-fluorobenzothiazole is a solid at 20 degrees Celsius . It has a melting point of 175.0 to 180.0 °C . It is soluble in methanol .

Scientific Research Applications

Antiproliferative Agents

2-Amino-5-fluorobenzothiazole: has been identified as a promising class of antiproliferative agents . These compounds are being explored for their potential to inhibit the proliferation of cancer cells. The specific fluorine substitution at the 5-position on the benzothiazole ring structure is believed to enhance the antiproliferative activity, making it a subject of interest in the development of new cancer therapies.

Diagnostic Agents for Alzheimer’s Disease

The compound’s role in the diagnosis of Alzheimer’s disease is under investigation due to its physiologically active properties . Researchers are examining the use of fluorinated 2-arylbenzothiazoles, including 2-Amino-5-fluorobenzothiazole, as potential diagnostic agents that could help in the early detection of this neurodegenerative disease.

Synthesis of Pharmacologically Active Heterocycles

2-Amino-5-fluorobenzothiazole serves as a highly reactive synthon for the design and preparation of biologically active heterocycles . Its amino and fluorine groups allow for easy functionalization, which is crucial in the synthesis of a wide variety of pharmacologically active compounds.

Organic Synthesis Intermediate

This compound is utilized as an intermediate in organic chemical synthesis . Its stability and solubility in common organic solvents like methanol make it a valuable intermediate for various synthetic pathways.

Development of New Drugs and Materials

The easy functionalization of 2-Amino-5-fluorobenzothiazole facilitates its use in the development of new drugs and materials . Its reactivity patterns are beneficial for creating compounds with desired pharmacological properties.

Green Chemistry Applications

Modern synthesis methods involving 2-Amino-5-fluorobenzothiazole are aligned with the principles of green chemistry . These methods aim to minimize the environmental impact by avoiding toxic solvents and reducing the formation of side products.

Antitumor Properties

Fluorinated 2-arylbenzothiazoles, such as 2-Amino-5-fluorobenzothiazole, are being studied for their antitumor properties . The fluorine atom’s presence is associated with enhanced biological activity against tumor cells.

Biochemical Transformation of Drugs

The biochemical transformation of drugs and diagnostic agents is another area where 2-Amino-5-fluorobenzothiazole is significant . It is involved in the targeted synthesis of biologically active compounds and the study of their biochemical transformations.

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-fluorobenzothiazole is the Aryl Hydrocarbon Receptor (AhR) . AhR is a transcriptional regulator that plays a crucial role in the metabolism of certain compounds by cytochrome P450 (CYP) enzymes .

Mode of Action

2-Amino-5-fluorobenzothiazole interacts with its target, AhR, triggering activation of AhR signaling in sensitive breast and ovarian cancer cells . This interaction causes nuclear translocation of AhR . The compound requires (and induces its own) metabolism by CYP enzymes for antitumor action .

Biochemical Pathways

The activation of AhR signaling by 2-Amino-5-fluorobenzothiazole affects the biochemical pathways involving CYP enzymes . These enzymes play a vital role in the metabolism of xenobiotics and endogenous compounds. The exact downstream effects of these pathways are still under investigation.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

The molecular and cellular effects of 2-Amino-5-fluorobenzothiazole’s action are primarily its antitumor activity. It has shown activity in ovarian and breast cancer models in vitro and in vivo . The compound causes DNA adducts, single- and double-strand breaks exclusively in sensitive cells .

Action Environment

The action, efficacy, and stability of 2-Amino-5-fluorobenzothiazole can be influenced by various environmental factors. For instance, it is soluble in methanol , which could affect its distribution and bioavailability in the body. More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

2-Amino-5-fluorobenzothiazole can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name

5-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBIGBYIUMCLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356292
Record name 2-amino-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzothiazole

CAS RN

20358-07-0
Record name 2-amino-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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